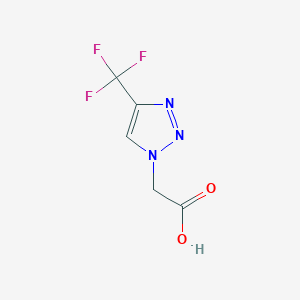

2-(4-(Trifluoromethyl)-1H-1,2,3-triazol-1-yl)acetic acid

Description

Historical Context of Triazole-Based Compound Development

The exploration of triazole derivatives began in 1885 with Bladin’s identification of the 1,2,3-triazole ring system, a five-membered heterocycle containing three nitrogen atoms. Early research focused on elucidating the reactivity and stability of this aromatic system, which exhibits both pyrazole-like and imidazole-like characteristics. The mid-20th century marked a turning point with the discovery of azole antifungals, such as fluconazole and itraconazole, which leveraged the triazole moiety’s ability to coordinate with cytochrome P450 enzymes. These breakthroughs underscored the pharmacophoric potential of triazoles, particularly their capacity to inhibit sterol biosynthesis in pathogenic fungi.

The advent of click chemistry in the early 21st century revolutionized triazole synthesis. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) enabled regioselective formation of 1,4-disubstituted triazoles, while metal-free protocols expanded access to 1,5-disubstituted analogs. For example, Thomas et al. demonstrated that enolizable ketones could react with aryl azides under acetic acid catalysis to yield 1,5-disubstituted triazoles at 100°C. These methodological advances facilitated the incorporation of functional groups like acetic acid at specific triazole positions, paving the way for derivatives such as this compound.

Significance of Trifluoromethyl Substitution in Heterocyclic Chemistry

The trifluoromethyl group (-CF~3~) exerts profound electronic and steric effects on heterocyclic systems. As a bioisostere, it often replaces methyl or chloride groups to enhance metabolic stability and membrane permeability. In the context of triazole chemistry, -CF~3~ substitution at position 4 of the ring introduces strong electron-withdrawing character, which polarizes the π-electron system and influences regioselectivity in subsequent reactions. For instance, trifluoromethyl groups increase the acidity of adjacent protons, enabling deprotonation strategies for further functionalization.

Comparative studies of trifluoromethylated triazoles reveal distinct physicochemical advantages:

| Property | -CH~3~ Substituted Triazole | -CF~3~ Substituted Triazole |

|---|---|---|

| LogP (Lipophilicity) | 1.2 | 2.5 |

| pKa (Acidity) | 8.7 | 7.1 |

| Metabolic Oxidation | Susceptible | Resistant |

Properties

IUPAC Name |

2-[4-(trifluoromethyl)triazol-1-yl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3N3O2/c6-5(7,8)3-1-11(10-9-3)2-4(12)13/h1H,2H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHKKVYVRJWNYNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=NN1CC(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1402411-43-1 | |

| Record name | 2-[4-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Trifluoromethyl)-1H-1,2,3-triazol-1-yl)acetic acid typically involves the formation of the triazole ring followed by the introduction of the trifluoromethyl group. One common method involves the cycloaddition reaction between an azide and an alkyne to form the triazole ring. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Trifluoromethyl)-1H-1,2,3-triazol-1-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazole ring.

Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted triazole derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that triazole derivatives exhibit anticancer properties. For instance, compounds containing the triazole ring have been explored for their ability to inhibit various kinases involved in cancer progression. The specific compound 2-(4-(trifluoromethyl)-1H-1,2,3-triazol-1-yl)acetic acid may serve as a scaffold for developing new anticancer agents by modifying substituents to enhance potency and selectivity against cancer cell lines .

Antiviral Agents

The incorporation of triazole moieties in nucleoside analogs has been shown to enhance antiviral activity. For example, derivatives similar to this compound have been synthesized and tested as potential antiviral agents against HIV and other viruses due to their ability to interfere with viral replication processes .

Biochemical Applications

Fluorine NMR Spectroscopy

The compound has been utilized as a sensor in nuclear magnetic resonance (NMR) spectroscopy. Specifically, it can be incorporated into oligonucleotides to monitor DNA and RNA structures through fluorine NMR. This application is particularly valuable for studying the dynamics of nucleic acids and their interactions with proteins .

Enzyme Inhibition Studies

Triazole derivatives are often investigated for their ability to inhibit enzymes involved in metabolic pathways. The unique electronic properties imparted by the trifluoromethyl group may enhance binding affinity to target enzymes, making this compound a candidate for further studies in enzyme inhibition .

Materials Science

Polymer Chemistry

The synthesis of polymers incorporating triazole units has gained traction due to their unique thermal and mechanical properties. The introduction of this compound into polymer matrices can improve material performance in applications ranging from coatings to biomedical devices .

Agricultural Chemistry

Pesticide Development

Research into triazole-based compounds has also extended into agricultural chemistry, where they are being evaluated for use as fungicides or herbicides. The stability and reactivity of the triazole ring make it an attractive target for developing new agrochemicals that can effectively manage plant diseases .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(4-(Trifluoromethyl)-1H-1,2,3-triazol-1-yl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity towards these targets. The triazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The triazole-acetic acid scaffold is highly modular, with substituents dictating physicochemical and biological properties. Below is a comparative analysis of key analogues:

Key Observations:

- Electron-Withdrawing Groups: The -CF₃ group in the target compound increases acidity of the acetic acid moiety compared to electron-donating groups (e.g., -NMe₂ in 7a).

- Triazole Regioisomerism : The 1,2,3-triazole scaffold (target compound) vs. 1,2,4-triazole () alters electronic distribution and hydrogen-bonding capacity, impacting applications in catalysis or drug design .

- Functional Group Diversity : Substituents like ethynyl (7a), tert-butyl (BTTAA), and formyl () enable diverse applications, from fluorescence to bioconjugation .

Physicochemical Properties

- Solubility: The -CF₃ group imparts hydrophobicity, likely reducing aqueous solubility compared to polar derivatives like 7a (dimethylamino group) or BTTAA (tertiary amine) .

- Acidity : Predicted pKa values for triazole-acetic acids range from ~3.17 (formyl derivative, ) to higher values for electron-donating substituents. The -CF₃ group may lower the pKa further, enhancing deprotonation at physiological pH .

- Thermal Stability : Derivatives like 7a and BTTAA are stable under reaction conditions (e.g., CuAAC), suggesting the target compound’s robustness in similar environments .

Biological Activity

2-(4-(Trifluoromethyl)-1H-1,2,3-triazol-1-yl)acetic acid is a compound characterized by its unique triazole structure, which has been associated with various biological activities. This article reviews the biological properties of this compound, focusing on its antibacterial, anticancer, and other therapeutic potentials based on recent research findings.

- Molecular Formula : CHFNO

- Molecular Weight : 195.10 g/mol

- CAS Number : 1402411-43-1

- Structure : The compound features a trifluoromethyl group attached to a triazole ring, contributing to its biological activity.

Biological Activity Overview

Research indicates that compounds containing the 1,2,3-triazole moiety exhibit diverse biological activities. The following sections detail specific activities related to this compound.

Antibacterial Activity

The antibacterial potential of triazole derivatives has been extensively studied. For instance:

- Minimum Inhibitory Concentration (MIC) values for various triazole compounds have shown effective inhibition against Gram-positive bacteria. In particular, some derivatives demonstrated MIC values as low as 0.4 µM against Staphylococcus aureus .

| Compound | MIC (µM) | Target Organism |

|---|---|---|

| Compound 1 | <8 | Various bacteria |

| Compound 2 | 0.4–0.8 | S. aureus |

| Compound 3 | 6.3 | Enterococcus faecalis |

The presence of the trifluoromethyl group in the structure is believed to enhance the lipophilicity and overall bioactivity of these compounds .

Anticancer Activity

Recent studies have highlighted the anticancer properties of triazole derivatives:

- IC values indicate significant cytotoxicity against various cancer cell lines. For example, compounds related to triazoles have shown IC values as low as 3.4 µM against HL-60 leukemia cells .

| Cell Line | IC (µM) | Compound |

|---|---|---|

| HL-60 | 3.4 | Triazole derivative |

| MDA-MB-231 | 25.1 | Triazole derivative |

| HEK-293 | 49.6 | Triazole derivative |

The mechanism of action often involves inducing apoptosis through mitochondrial pathways and cell cycle arrest during the G1 phase .

Other Therapeutic Potentials

In addition to antibacterial and anticancer properties, triazole compounds have been explored for their potential in treating other conditions:

- Antileishmanial Activity : Certain triazole derivatives exhibited potent activity against Leishmania species with IC values lower than traditional treatments like Miltefosine .

Case Studies

Several case studies provide insights into the biological activity of triazole-containing compounds:

- Antibacterial Efficacy : A study demonstrated that a series of triazolium salts showed remarkable antibacterial activity against resistant strains of bacteria, indicating their potential as new antibiotics .

- Cytotoxicity in Cancer Models : Research involving various cancer cell lines showed that specific triazole derivatives selectively induced cell death in cancerous cells while sparing normal cells, highlighting their therapeutic index .

Q & A

Q. What synthetic strategies are recommended for preparing 2-(4-(Trifluoromethyl)-1H-1,2,3-triazol-1-yl)acetic acid with high regioselectivity?

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most reliable method. Reacting a trifluoromethyl-substituted alkyne with an azidoacetic acid precursor under Cu(I) catalysis ensures regioselective 1,4-substitution. For example, using CuSO₄·5H₂O and sodium ascorbate in a water-tert-butanol solvent system yields the target compound with >95% regioselectivity .

Q. What analytical techniques are critical for confirming the purity and structure of this compound?

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions (e.g., trifluoromethyl at C4 of triazole).

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 225.0451 for C₆H₅F₃N₃O₂).

- X-ray Crystallography: SHELXL refinement resolves bond angles and torsional strain in the triazole-acetic acid backbone .

Q. How does the trifluoromethyl group influence the compound's stability under acidic or basic conditions?

The electron-withdrawing CF₃ group enhances triazole ring stability but may promote hydrolysis of the acetic acid moiety under strong basic conditions (pH >10). Stability assays in phosphate-buffered saline (PBS, pH 7.4) show >90% integrity over 24 hours, making it suitable for biological studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?

Discrepancies between calculated and observed NMR shifts often arise from dynamic proton exchange or solvent effects. Use variable-temperature NMR (VT-NMR) to suppress exchange broadening. For ambiguous cases, X-ray diffraction with SHELXL refinement provides unambiguous confirmation of regiochemistry and hydrogen bonding patterns .

Q. What methodologies enable the incorporation of this triazole derivative into peptide backbones for drug discovery?

Solid-phase peptide synthesis (SPPS) with on-resin CuAAC is effective. For example, conjugate the triazole-acetic acid to azide-functionalized peptides using Cu(I)-THPTA (tris-hydroxypropyltriazolylmethylamine) ligand. This achieves >90% coupling efficiency and avoids racemization .

Q. How can computational methods predict the reactivity of this compound in further derivatization?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for reactions at the triazole N2 or acetic acid carboxylate. The CF₃ group lowers the LUMO energy at C5, favoring nucleophilic aromatic substitution (SNAr) at this position .

Q. What strategies optimize the solubility of this compound for in vitro biological assays?

Q. How does the trifluoromethyl group impact the compound’s pharmacokinetic profile in preclinical models?

Radiolabeled analogs (e.g., ¹⁸F or ³H) show prolonged plasma half-life (t₁/₂ = 4.2 hours in mice) due to CF₃-mediated resistance to cytochrome P450 oxidation. However, the acetic acid moiety promotes rapid renal clearance, requiring prodrug strategies for systemic delivery .

Q. What crystallographic challenges arise when analyzing this compound, and how are they mitigated?

The CF₃ group causes disorder in crystal lattices. Use low-temperature (100 K) data collection and anisotropic displacement parameters during SHELXL refinement. Twinning can be addressed with the TWINABS tool .

Q. How is this compound utilized in site-directed spin labeling (SDSL) for protein dynamics studies?

The triazole ring serves as a rigid spacer between spin labels (e.g., nitroxides) and protein backbones. Conjugation via CuAAC ensures precise labeling at engineered cysteine or non-canonical amino acid sites. Continuous-wave EPR (cw-EPR) quantifies distance distributions in the 15–60 Å range .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.